molecular formula C87H142N24O21 B1683176 Tiplimotide CAS No. 178823-49-9

Tiplimotide

Cat. No.: B1683176
CAS No.: 178823-49-9
M. Wt: 1860.2 g/mol
InChI Key: NITUEMISTORFON-OOMTWUQISA-N
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Preparation Methods

NBI-5788 is synthesized through custom peptide synthesis, which involves the sequential addition of amino acids to form the desired peptide sequence. The synthetic route typically starts with the solid-phase synthesis of the peptide on a resin, followed by cleavage from the resin and purification. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Chemical Reactions Analysis

NBI-5788 primarily undergoes peptide bond formation reactions during its synthesis. The common reagents used in these reactions include coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole. The major product formed from these reactions is the desired peptide sequence, which is then purified to obtain the final compound .

Scientific Research Applications

NBI-5788 has been extensively studied for its potential in treating multiple sclerosis. It induces a T-helper 2-like immune response, which can help in reducing the inflammatory response associated with multiple sclerosis. This compound has been evaluated in clinical trials for its safety and efficacy in multiple sclerosis patients . Additionally, NBI-5788 can be used in research related to neuroinflammation and autoimmune diseases .

Mechanism of Action

NBI-5788 exerts its effects by binding to the major histocompatibility complex class II molecules on antigen-presenting cells. This binding alters the presentation of the myelin basic protein peptide to T-cells, leading to a shift from a T-helper 1 to a T-helper 2 immune response. This shift results in the production of anti-inflammatory cytokines, which help in reducing the inflammatory response in multiple sclerosis .

Comparison with Similar Compounds

NBI-5788 is unique in its ability to selectively reduce the production of inflammatory cytokines by pathogenic T-cells. Similar compounds include other altered peptide ligands designed from different regions of the myelin basic protein or other neuroantigens. These compounds may also induce a T-helper 2-like immune response but may differ in their specific peptide sequences and immunogenic properties .

List of Similar Compounds::
  • Altered peptide ligand derived from myelin basic protein (amino acids 83-99)
  • Altered peptide ligand derived from myelin oligodendrocyte glycoprotein
  • Altered peptide ligand derived from proteolipid protein

Properties

CAS No.

178823-49-9

Molecular Formula

C87H142N24O21

Molecular Weight

1860.2 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-2-aminopropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C87H142N24O21/c1-15-47(10)67(82(127)105-66(46(8)9)81(126)108-69(51(14)113)84(129)110-35-23-29-60(110)77(122)97-54(28-21-33-94-87(91)92)72(117)107-68(50(13)112)85(130)111-36-24-31-62(111)86(131)132)106-76(121)59(40-63(90)114)99-71(116)49(12)96-73(118)57(38-52-25-17-16-18-26-52)101-74(119)56(37-43(2)3)100-75(120)58(39-53-41-93-42-95-53)102-79(124)64(44(4)5)104-80(125)65(45(6)7)103-78(123)61-30-22-34-109(61)83(128)55(27-19-20-32-88)98-70(115)48(11)89/h16-18,25-26,41-51,54-62,64-69,112-113H,15,19-24,27-40,88-89H2,1-14H3,(H2,90,114)(H,93,95)(H,96,118)(H,97,122)(H,98,115)(H,99,116)(H,100,120)(H,101,119)(H,102,124)(H,103,123)(H,104,125)(H,105,127)(H,106,121)(H,107,117)(H,108,126)(H,131,132)(H4,91,92,94)/t47?,48-,49+,50?,51?,54+,55+,56+,57+,58+,59+,60+,61+,62+,64+,65+,66+,67+,68+,69+/m1/s1

InChI Key

NITUEMISTORFON-OOMTWUQISA-N

SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(C)N

Isomeric SMILES

CCC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(C)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

AKPVVHLFANIVTPRTP

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

83-Ala-84-Lys-89-Leu-91-Ala-MBP(83-99)
myelin basic protein (83-99), Ala(83)-Lys(84)-Leu(89)-Ala(91)-
myelin basic protein (83-99), alanyl(83)-lysyl(84)-leucyl(89)-alanyl(91)-
NBI 5788
NBI-5788

Origin of Product

United States

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